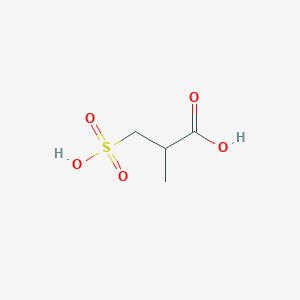![molecular formula C25H31N3O B14509891 2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol CAS No. 62885-19-2](/img/structure/B14509891.png)
2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of dimethylamino groups and phenyl rings, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines or alcohols.
科学的研究の応用
2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other chemical products
作用機序
The mechanism of action of 2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .
類似化合物との比較
Similar Compounds
Methanone, bis[4-(dimethylamino)phenyl]-: Shares similar structural features with dimethylamino groups and phenyl rings.
2-(dimethylamino)ethan-1-ol: Contains a dimethylamino group and an ethanol moiety.
N-Phenyldiethanolamine: Features a phenyl group and diethanolamine structure.
Uniqueness
2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
62885-19-2 |
|---|---|
分子式 |
C25H31N3O |
分子量 |
389.5 g/mol |
IUPAC名 |
2-[2-[bis[4-(dimethylamino)phenyl]methylamino]phenyl]ethanol |
InChI |
InChI=1S/C25H31N3O/c1-27(2)22-13-9-20(10-14-22)25(21-11-15-23(16-12-21)28(3)4)26-24-8-6-5-7-19(24)17-18-29/h5-16,25-26,29H,17-18H2,1-4H3 |
InChIキー |
ZZBCWZJNQHIKCI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)NC3=CC=CC=C3CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



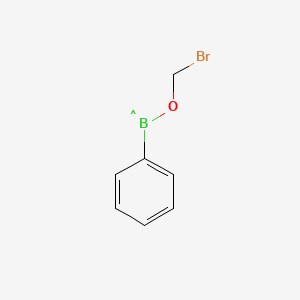
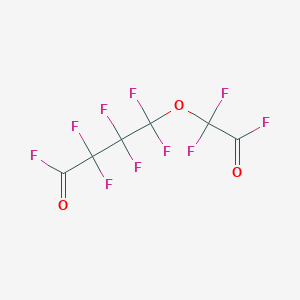
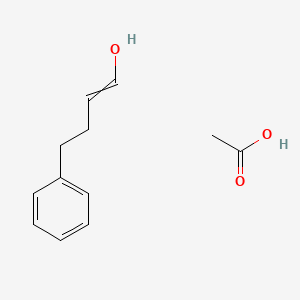
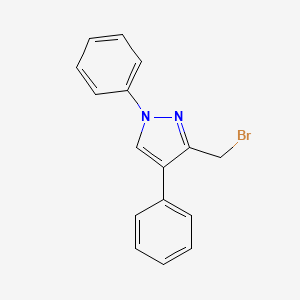
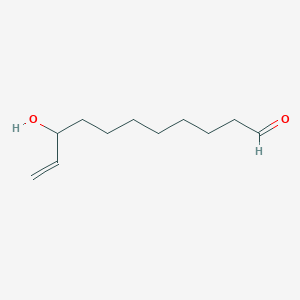
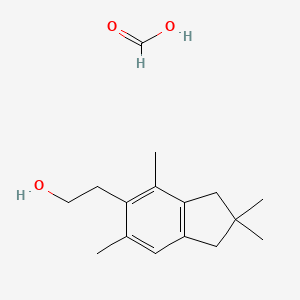
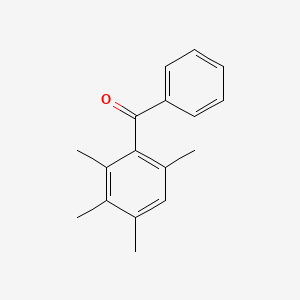
![1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide](/img/structure/B14509851.png)
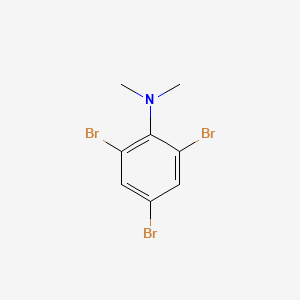
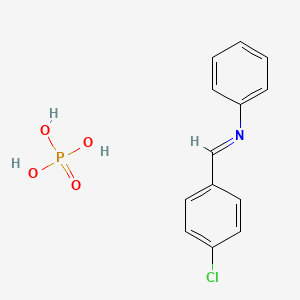

![3'-Methoxyspiro[fluorene-9,2'-oxirane]](/img/structure/B14509869.png)
